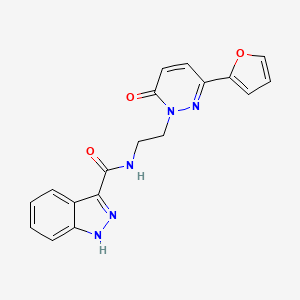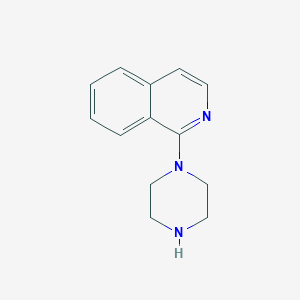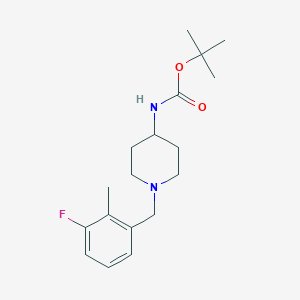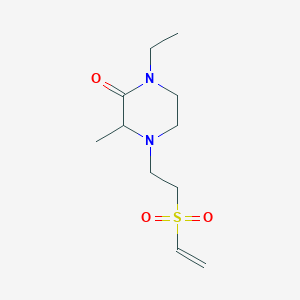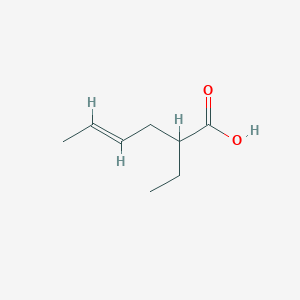![molecular formula C26H27N5O3S B2585534 N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-34-5](/img/structure/B2585534.png)
N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antitumor Activities
Research indicates that pyrazolopyridine derivatives, including those with dimethylamino phenyl groups, have been synthesized and tested for their antioxidant, antitumor, and antimicrobial activities. Compounds displaying significant antioxidant activity were identified, suggesting their potential in combating oxidative stress-related diseases. Additionally, certain derivatives showed pronounced antitumor activity against liver and breast cell lines, indicating their promise as anticancer agents. This highlights the compound's potential utility in developing new therapeutic agents targeting cancer and diseases associated with oxidative stress (El‐Borai et al., 2013).
Synthesis of Cytotoxic Heterocyclic Compounds
Another study focused on utilizing a propenone derivative to synthesize cytotoxic heterocyclic compounds, including pyridine, pyrimidine, and pyrazole derivatives. These compounds were evaluated for their cytotoxic activity against HePG-2 and MCF-7 cell lines, with some showing promising growth inhibitory effects. This research underscores the chemical framework's adaptability in synthesizing new compounds with potential anticancer properties (Mansour et al., 2020).
Antimicrobial Activity
The synthesis of novel pyrazolopyrimidines and their derivatives has been explored for antimicrobial applications. These compounds exhibit a range of activities against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents. The diversity in antimicrobial efficacy further illustrates the compound's utility in addressing antibiotic resistance and developing new infection control strategies (Gouda et al., 2010).
Molecular Docking and Drug Design
Furthermore, research into the design, synthesis, and evaluation of 1,3,5-triazinyl carboxamide derivatives, structurally related to the compound , for antitubercular and antibacterial activities has been conducted. These studies include molecular docking to identify binding interactions with target enzymes, demonstrating the compound's role in facilitating drug discovery processes and the design of molecules with specific biological activities (Bodige et al., 2020).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17-24-22(26(32)27-19-9-11-20(12-10-19)30(2)3)15-23(18-7-5-4-6-8-18)28-25(24)31(29-17)21-13-14-35(33,34)16-21/h4-12,15,21H,13-14,16H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNVXELISKBPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

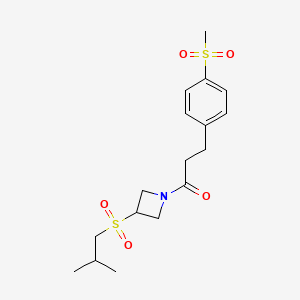
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585455.png)

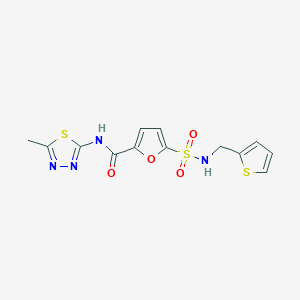
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)
